1-(4-Bromophenyl)-2-phenoxyethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMULOTAPQENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 4 Bromophenyl 2 Phenoxyethanone
Established Synthetic Pathways from Brominated Precursors
The most common and well-established method for the synthesis of 1-(4-Bromophenyl)-2-phenoxyethanone is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of a phenoxide with an appropriate electrophile, in this case, a derivative of 1-(4-bromophenyl)ethanone.
Nucleophilic Substitution Reactions with Phenol (B47542) Derivatives
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is particularly well-suited for the preparation of this compound. wikipedia.orgmasterorganicchemistry.combyjus.comlumenlearning.com The reaction proceeds via an SN2 mechanism, where a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group. masterorganicchemistry.com
In the context of synthesizing this compound, the key precursors are a phenoxide salt (the nucleophile) and 2-bromo-1-(4-bromophenyl)ethanone (the electrophile). The phenoxide is typically generated in situ by treating phenol with a suitable base. The lone pair of electrons on the oxygen atom of the phenoxide then attacks the carbon atom bearing the bromine atom in 2-bromo-1-(4-bromophenyl)ethanone. The bromide ion acts as the leaving group, resulting in the formation of the desired ether linkage.
The choice of the starting brominated precursor is critical. 2-Bromo-1-(4-bromophenyl)ethanone is the ideal electrophile for this reaction as the bromine atom is positioned at the α-carbon to the carbonyl group, making it susceptible to nucleophilic attack.
Optimized Reaction Conditions and Yield Enhancements
The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.
Base Selection: A strong base is required to deprotonate the phenol and generate the phenoxide nucleophile in a sufficient concentration. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). byjus.com The choice of base can influence the reaction rate and the formation of side products.
Solvent Effects: The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity. byjus.com Commonly used solvents for Williamson ether synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. byjus.com
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often in the range of 50-100 °C, to increase the reaction rate. byjus.com The optimal temperature and reaction time need to be determined empirically for each specific reaction to maximize the yield and minimize the formation of byproducts. Reaction times can range from a few hours to overnight.
While specific yield data for the synthesis of this compound is not widely reported in the surveyed literature, yields for Williamson ether syntheses of similar compounds typically range from moderate to good, often between 50% and 95%. byjus.com
Table 1: General Optimized Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Strong bases that effectively deprotonate phenol to form the nucleophilic phenoxide. |
| Solvent | Dimethylformamide (DMF), Acetone | Polar aprotic solvents that enhance the nucleophilicity of the phenoxide. |
| Temperature | 50 - 100 °C | Increases reaction rate without promoting significant side reactions. |
| Reaction Time | 1 - 8 hours | Sufficient time for the reaction to proceed to completion. byjus.com |
Alternative Synthetic Routes and Methodological Innovations
While the Williamson ether synthesis is the most direct approach, other modern synthetic methodologies could potentially be applied to the synthesis of this compound.
Palladium-Catalyzed Coupling Approaches (if applicable)
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In principle, a palladium-catalyzed α-arylation of a ketone could be envisioned for the synthesis of this compound. This would involve the coupling of an enolate of 1-(4-bromophenyl)ethanone with a phenoxide or a phenol derivative.
However, the direct palladium-catalyzed C-O bond formation to create an α-aryloxy ketone from a ketone and a phenol is a less common transformation compared to C-C or C-N bond formations. While palladium-catalyzed etherification of aryl halides with alcohols and phenols is known, its application to the α-position of a ketone with a phenol is not extensively documented in the literature for this specific compound. nih.govnih.govfrontiersin.orgresearchgate.net This remains an area for potential research and development.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several green approaches could be considered.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can be a greener alternative for the Williamson ether synthesis. A PTC facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the electrophile. This can allow for the use of less hazardous solvents, such as water or toluene, and milder reaction conditions.
Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, is a rapidly growing area of green chemistry. This technique can lead to higher reaction rates, improved yields, and a significant reduction in solvent waste. The solid-state reaction of phenol, a solid base like potassium carbonate, and 2-bromo-1-(4-bromophenyl)ethanone under ball-milling conditions could be a viable and environmentally friendly route to the target compound. organic-chemistry.orgchemicalbook.com
Purification and Isolation Techniques for Academic Research Purity
After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and the catalyst. For achieving the high purity required for academic research, recrystallization is the most common and effective technique.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.
For a compound like this compound, which is a relatively non-polar solid, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a good solvent (in which it is highly soluble) at an elevated temperature and then add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Upon slow cooling, pure crystals of the desired compound should form.
Common solvent pairs for the recrystallization of ketones and ethers include ethanol/water, acetone/hexane, or ethyl acetate/hexane. rochester.edu The selection of the optimal solvent system requires experimental screening.
The purification process typically involves the following steps:
Dissolution: The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture.
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.
Isolation: The crystals are collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. orgsyn.orgrsc.orgresearchgate.netrsc.orgnih.govnih.gov
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Bromophenyl 2 Phenoxyethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Assignment
The ¹H NMR spectrum of 1-(4-Bromophenyl)-2-phenoxyethanone is expected to exhibit distinct signals corresponding to the protons of the 4-bromophenyl and phenoxy groups, as well as the methylene (B1212753) protons bridging these two moieties.
The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region of the spectrum. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded due to the electron-withdrawing nature of the carbonyl group and will resonate at a higher chemical shift compared to the protons meta to the carbonyl group (H-3' and H-5'). Based on data from similar structures like (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one, these signals would likely appear around δ 7.8-8.0 ppm and δ 7.6-7.7 ppm, respectively, with a typical ortho coupling constant (³JHH) of approximately 8-9 Hz. chemicalbook.com
The protons of the phenoxy group will also produce signals in the aromatic region. The ortho protons (H-2'' and H-6'') are expected to resonate around δ 6.9-7.0 ppm, the para proton (H-4'') around δ 7.0-7.1 ppm, and the meta protons (H-3'' and H-5'') around δ 7.2-7.4 ppm. These estimations are based on the typical chemical shifts observed for phenoxy groups in related compounds.
The most characteristic signal in the ¹H NMR spectrum is that of the methylene protons (-CH₂-) adjacent to the carbonyl group and the phenoxy ether linkage. These protons are in a unique chemical environment and are expected to appear as a singlet further downfield due to the influence of both the carbonyl and the oxygen atom. The anticipated chemical shift for this singlet would be in the range of δ 5.0-5.5 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Bromophenyl) | 7.8 - 8.0 | d | ~8-9 |
| H-3', H-5' (Bromophenyl) | 7.6 - 7.7 | d | ~8-9 |
| H-2'', H-6'' (Phenoxy) | 6.9 - 7.0 | m | - |
| H-3'', H-5'' (Phenoxy) | 7.2 - 7.4 | m | - |
| H-4'' (Phenoxy) | 7.0 - 7.1 | m | - |
| -CH₂- | 5.0 - 5.5 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm, a characteristic feature of α-substituted ketones.
The carbons of the 4-bromophenyl ring will show distinct signals. The carbon attached to the bromine atom (C-4') is expected to be found around δ 128-130 ppm. The carbons ortho to the carbonyl group (C-2' and C-6') will be in the range of δ 130-132 ppm, while the carbons meta to the carbonyl group (C-3' and C-5') will appear around δ 132-134 ppm. The quaternary carbon attached to the carbonyl group (C-1') is predicted to be around δ 134-136 ppm. These predictions are informed by data from compounds like 1-(4-Bromophenyl)ethanone oxime. rsc.org
For the phenoxy group , the carbon attached to the ether oxygen (C-1'') is expected to resonate at approximately δ 157-159 ppm. The other aromatic carbons of the phenoxy ring will have chemical shifts in the typical aromatic region of δ 115-130 ppm.
The methylene carbon (-CH₂-) will be observed in the aliphatic region, likely around δ 70-75 ppm, influenced by the adjacent oxygen and carbonyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 200 |
| C-1' (Bromophenyl) | 134 - 136 |
| C-2', C-6' (Bromophenyl) | 130 - 132 |
| C-3', C-5' (Bromophenyl) | 132 - 134 |
| C-4' (Bromophenyl) | 128 - 130 |
| C-1'' (Phenoxy) | 157 - 159 |
| C-2'', C-6'' (Phenoxy) | 115 - 117 |
| C-3'', C-5'' (Phenoxy) | 129 - 131 |
| C-4'' (Phenoxy) | 121 - 123 |
| -CH₂- | 70 - 75 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
A COSY experiment would show correlations between coupled protons, for instance, between the ortho and meta protons on the 4-bromophenyl ring and among the protons on the phenoxy ring. The absence of a COSY correlation for the methylene singlet would confirm it is an isolated spin system.
An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent band will be the carbonyl (C=O) stretch , which is expected to appear in the region of 1680-1700 cm⁻¹. This is a strong and sharp absorption, typical for aryl ketones. The exact position can be influenced by the electronic effects of the substituents.
The C-O-C ether linkage will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1080 cm⁻¹.
The aromatic rings will produce several characteristic bands. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will result in a series of absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.
The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1080 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Weak |
Raman Spectroscopy (if applicable)
Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of this compound. While experimental Raman data for this specific compound is scarce, we can predict some key features.
The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. Therefore, the ring breathing modes of both the 4-bromophenyl and phenoxy rings would be expected to produce intense signals. The C=O stretching vibration would also be observable in the Raman spectrum, although it is generally less intense than in the IR spectrum. The C-Br stretching vibration should also give a characteristic Raman signal.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis provides crucial information for its identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which can be used to confirm the molecular formula of the compound. The molecular formula for this compound is C₁₄H₁₁BrO₂. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.
The theoretical exact mass for the most abundant isotopic composition ([M]⁺) can be calculated and compared with the experimental value to confirm the elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₄H₁₁⁷⁹BrO₂ | [M]⁺ | 289.9942 |
This table presents the calculated theoretical exact masses for the two major isotopic peaks of the molecular ion.
Fragmentation Pathways and Structural Insights
Electron ionization (EI) mass spectrometry causes the molecule to fragment in predictable ways, offering insights into its structure. The fragmentation of this compound is expected to proceed through several key pathways, primarily initiated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).
A primary fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge. This alpha-cleavage results in the formation of a stable p-bromobenzoyl cation. This cation is a dominant peak in the mass spectrum of similar compounds like 4'-bromoacetophenone. nist.govnist.gov
Another significant fragmentation involves the cleavage of the ether linkage, which can lead to the formation of a phenoxy radical and a subsequent cation. The fragmentation of the phenoxy group itself can be predicted by observing the mass spectrum of related compounds like phenoxyethanol. researchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 183 | 185 | p-Bromobenzoyl cation | [C₇H₄BrO]⁺ |
| 155 | 157 | Bromophenyl cation | [C₆H₄Br]⁺ |
| 105 | - | Benzoyl cation (from loss of Br) | [C₇H₅O]⁺ |
| 93 | - | Phenoxy cation | [C₆H₅O]⁺ |
This table outlines the major expected fragment ions and their corresponding mass-to-charge ratios (m/z), illustrating the characteristic fragmentation pattern.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on the molecule's conformation, bond lengths, bond angles, and the intermolecular forces that govern the crystal packing. While a specific, publicly available crystal structure for this compound could not be identified, the expected structural features can be inferred from analyses of closely related compounds. nih.govnih.gov
Crystal System, Space Group, and Unit Cell Parameters
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
This table is a placeholder for experimental crystallographic data, which is not currently available in public databases.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is directed by a combination of non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions are expected to play a crucial role in the crystal packing.
Halogen Bonding: The bromine atom on the phenyl ring is electron-deficient on its outer surface (a phenomenon known as a σ-hole) and can act as a halogen bond donor. It is likely to form directional C-Br···O interactions with the carbonyl oxygen of an adjacent molecule, which is a common and significant interaction in brominated organic compounds. rsc.org
π-π Stacking: The electron-rich aromatic systems of the 4-bromophenyl and phenoxy rings can participate in π-π stacking interactions. These interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion, are a major contributor to the cohesive energy of the crystal. nih.gov
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the slightly acidic hydrogen atoms on the aromatic rings or the methylene group and the electronegative carbonyl oxygen atom of a neighboring molecule. nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone |
| (E)-1-(4-Bromophenyl)but-2-en-1-one |
| 1-(4-bromophenyl)ethanone |
| Phenoxyethanol |
Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl 2 Phenoxyethanone
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For 1-(4-Bromophenyl)-2-phenoxyethanone, both Density Functional Theory (DFT) and ab initio methods offer powerful tools for a detailed description.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is commonly employed for such systems, often paired with basis sets like 6-311G(d,p) for reliable geometry optimizations and electronic property calculations. researchgate.net
For this compound, a DFT study would reveal key insights into its electronic structure. The para-bromo substituent on one phenyl ring and the phenoxy group on the acetyl moiety introduce significant electronic perturbations. The bromine atom, being electronegative, acts as an electron-withdrawing group through induction, while also possessing lone pairs that can participate in resonance. The phenoxy group is also electron-withdrawing. These electronic effects influence the charge distribution across the molecule, particularly on the carbonyl group, which is central to its reactivity.
Studies on para-substituted acetophenones have shown that electron-withdrawing substituents tend to decrease protonation energies. researchgate.net This suggests that the carbonyl oxygen in this compound would exhibit a modified basicity compared to unsubstituted acetophenone (B1666503). Furthermore, the electrostatic potential, a measure of the energy levels of electrons in real space, can be mapped to visualize regions of high and low electron density, identifying likely sites for electrophilic and nucleophilic attack. youtube.com
Optimization of the molecular geometry using DFT would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the phenyl rings would not be perfectly coplanar with the carbonyl group due to steric hindrance, leading to a twisted conformation.
Ab Initio Methods for High-Level Electronic Structure Description
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theoretical accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more precise energy calculations and a more detailed description of electron correlation effects.
For a molecule like this compound, ab initio calculations could be particularly useful for refining the energetics of different conformers and for calculating excited state properties. While computationally demanding for a molecule of this size, such methods can provide benchmark data to validate the results obtained from more cost-effective DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping
Rotational Barriers and Energetic Minima
The rotation around the C(O)-C(phenoxy) bond is a key conformational feature. Computational studies on similar α-substituted ketones have shown that the conformational preferences are a delicate balance of steric and electronic effects. nih.govbeilstein-journals.org For this compound, the potential energy surface for this rotation would likely reveal distinct energy minima and maxima.
The lowest energy conformation is expected to be one that minimizes steric repulsion between the bulky phenyl and phenoxy groups. Computational analysis of α-haloacetophenones has shown that the energy minimum often occurs at a specific O=C–C–X dihedral angle, which is not necessarily a simple cis or trans arrangement. nih.gov For instance, in the gas phase, α-chloro and α-bromoacetophenones exhibit energy minima at O=C–C–X dihedral angles of around 110°. nih.gov
The rotational barriers, or the energy required to rotate from one conformer to another, can also be calculated. These barriers provide insight into the conformational flexibility of the molecule at a given temperature.
| Parameter | Predicted Value/Observation for Analogous Compounds |
| Lowest Energy Conformer | A staggered conformation minimizing steric hindrance between the phenyl and phenoxy groups is expected. |
| Key Dihedral Angle | The O=C-C-O dihedral angle will be a critical determinant of the preferred conformation. |
| Rotational Barrier | The barrier to rotation around the C(O)-C(phenoxy) bond is anticipated to be significant due to the size of the rotating groups. |
Influence of Substituents on Preferred Conformations
The para-bromo substituent on the phenyl ring is expected to have a modest influence on the conformational preferences. Studies on para-substituted acetophenones indicate that such substituents cause very little change in the local stereochemistry. researchgate.net However, the electronic nature of the substituent can influence the rotational barrier. Electron-donating groups in para-substituted acetophenones have been shown to increase the double bond character of the phenyl-acetyl bond, thereby increasing the rotational barrier. researchgate.net Conversely, the electron-withdrawing nature of the bromine atom in this compound might slightly lower this rotational barrier compared to an unsubstituted analog.
The phenoxy group itself plays a major role in defining the conformational landscape around the α-carbon. Its bulkiness and electronic properties will be primary factors in determining the most stable arrangement.
Reactivity Predictions and Mechanistic Insights through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of a molecule and for elucidating reaction mechanisms. For this compound, this can provide insights into its behavior in various chemical transformations.
The carbonyl group is a primary site of reactivity, susceptible to nucleophilic addition. The presence of the electron-withdrawing bromophenyl and phenoxy groups is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetophenone. beilstein-journals.org
Furthermore, the α-carbon, bearing the phenoxy group, is activated for nucleophilic substitution reactions. The phenoxy group can act as a leaving group, particularly under conditions that favor its departure. Computational studies on the reactivity of phenacyl bromides, which are structurally related, have shown that they are highly susceptible to SN2 reactions. researchgate.net The transition state for such reactions can be modeled to understand the reaction pathway and to calculate the activation energy.
DFT calculations can be used to model the reaction of this compound with various nucleophiles. By calculating the free energies of activation for different possible pathways, the most likely reaction mechanism can be determined. researchgate.net For instance, in reactions with nucleophiles, it is possible to computationally investigate whether the reaction proceeds via a direct SN2 displacement of the phenoxy group or through an addition-elimination mechanism at the carbonyl group.
A study on the nucleophilic substitution of phenacyl bromides with pyridines found that the reaction proceeds via an SN2 mechanism, and the presence of electron-withdrawing groups on the phenacyl bromide substrate leads to a tighter transition state. researchgate.net This suggests that the bromo substituent in this compound would influence the transition state geometry and the reaction rate.
| Reaction Type | Predicted Reactivity | Mechanistic Insight |
| Nucleophilic Addition to Carbonyl | Enhanced reactivity due to electron-withdrawing substituents. | The carbonyl carbon is a strong electrophilic site. |
| Nucleophilic Substitution at α-carbon | The phenoxy group can act as a leaving group. | An SN2-type mechanism is plausible. |
| Influence of Bromine Substituent | Affects the electronic properties and can influence transition state structures. | Electron-withdrawing nature can stabilize transition states in certain reactions. |
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a smaller gap generally suggesting higher reactivity.
Transition State Characterization for Reaction Pathways
The study of reaction mechanisms often involves the characterization of transition states, which are high-energy, transient species that exist at the peak of the energy profile of a reaction. Computational chemistry allows for the modeling of these transition states, providing crucial information about the energy barriers (activation energy) and the geometry of the molecule as it transforms from reactant to product.
For this compound, this type of analysis could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the aromatic rings. However, there are no published studies that specifically detail the computational characterization of transition states for any reaction pathways involving this compound. Consequently, data tables summarizing the energetic and geometric parameters of such transition states are not available.
Non-Covalent Interaction (NCI) Analysis and Intermolecular Bonding
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and physical properties of molecules in the solid state and in solution. These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. NCI analysis, often visualized through plots and surfaces, helps in identifying and characterizing these weak interactions within a molecule or between molecules.
An NCI analysis of this compound would provide valuable insights into its crystal packing and potential interactions with other molecules, such as biological receptors. This would involve identifying the nature and strength of various non-covalent contacts. At present, detailed computational studies focusing on the NCI analysis and intermolecular bonding of this compound have not been reported in the scientific literature. Therefore, a comprehensive discussion supported by specific research findings and data tables on this topic cannot be provided.
Reactivity Profiles and Transformational Chemistry of 1 4 Bromophenyl 2 Phenoxyethanone As a Key Synthon
Reactions at the Carbonyl Center
The carbonyl group in 1-(4-bromophenyl)-2-phenoxyethanone is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensation reactions. These transformations are fundamental to constructing more complex molecular architectures.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. numberanalytics.comchadsprep.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com Subsequent protonation typically yields an alcohol. youtube.com Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds, as well as hydrides. youtube.com
For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-(4-bromophenyl)-1-methyl-2-phenoxyethanol after an aqueous workup. Similarly, reduction with a hydride source like sodium borohydride (B1222165) would produce 1-(4-bromophenyl)-2-phenoxyethanol. These reactions provide a direct route to chiral or prochiral alcohols, which are valuable intermediates in the synthesis of more complex molecules.
Condensation Reactions and Heterocyclic Annulation
The carbonyl group of this compound can also participate in condensation reactions, where it reacts with a nucleophile, often with the subsequent loss of a small molecule like water. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone. ajchem-b.com While direct examples with this compound are not prevalent in the provided search results, the reactivity of the related p-bromoacetophenone in such reactions suggests a similar potential. ajchem-b.com
Furthermore, the reactive nature of the carbonyl group and the adjacent α-carbon makes this compound a candidate for heterocyclic annulation reactions. These reactions involve the formation of a new ring system. For example, derivatives of similar ketones have been shown to react with bifunctional reagents to construct various heterocyclic scaffolds. Research has demonstrated the utility of related compounds in synthesizing polyfunctionalized 4H-pyrans and their fused derivatives, which exhibit a range of biological activities. researchgate.net
Reactions Involving the Bromine Substituent
The bromine atom on the phenyl ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic potential of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for creating new C-C bonds. youtube.com The aryl bromide moiety of this compound makes it an excellent substrate for these transformations.
Suzuki Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction of this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis. udel.edunih.gov The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to form the coupled product and regenerate the catalyst. youtube.comwikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction would allow for the introduction of a vinyl group at the 4-position of the phenyl ring of this compound. The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to give the vinylated product. libretexts.org
Sonogashira Reaction: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgnumberanalytics.comlibretexts.org By reacting this compound with a terminal alkyne, a substituted alkyne can be synthesized. organic-chemistry.org The mechanism involves separate catalytic cycles for palladium and copper, with the key steps being oxidative addition to palladium, formation of a copper acetylide, transmetalation to the palladium complex, and reductive elimination. numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The carbonyl group in this compound is an electron-withdrawing group, which can facilitate SNAr reactions at the para-position where the bromine is located.
However, the activating effect of a single keto group is generally moderate. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, might be necessary for this transformation. nih.gov Alternatively, the presence of additional activating groups on the ring would enhance its reactivity towards nucleophilic attack. The mechanism proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org
Transformations of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound represents another potential site for chemical modification, although transformations at this position are generally less common than those at the carbonyl center or the bromine substituent. Cleavage of the ether bond can be achieved under specific and often harsh reaction conditions.
Common methods for cleaving aryl ethers include treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). These reagents can break the C-O bond, leading to the formation of a phenol (B47542) and an alkyl halide (or alcohol, depending on the workup). In the case of this compound, cleavage of the ether linkage would likely yield 1-(4-bromophenyl)-2-haloethanone and phenol. However, the specific conditions required and the potential for competing reactions at the other functional groups would need to be carefully considered.
Cleavage Reactions of the C-O Bond
The ether linkage in this compound represents a key reactive site, susceptible to cleavage under specific conditions. The most common method for the cleavage of aryl alkyl ethers involves the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). unacademy.comtransformationtutoring.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
In the case of this compound, which is an alkyl aryl ether, the cleavage is regioselective. The nucleophilic attack occurs at the less hindered methylene (B1212753) carbon, leading to the formation of phenol and 1-(4-bromophenyl)-2-haloethanone. This is because the carbon-oxygen bond of the aryl ether is significantly stronger and less prone to cleavage due to the sp² hybridization of the aromatic carbon and the delocalization of oxygen's lone pairs into the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com
Table 1: Predicted Products of C-O Bond Cleavage in this compound
| Reagent | Predicted Products | Mechanism |
| Excess HI | Phenol and 1-(4-bromophenyl)-2-iodoethanone | S_N2 |
| Excess HBr | Phenol and 1,2-dibromo-1-(4-bromophenyl)ethane | S_N2 |
Beyond classical acidic cleavage, modern catalytic methods have been developed. For instance, a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols has been reported to proceed through an α-aryloxy ketone intermediate. nih.gov This suggests that under specific catalytic conditions, the C-O bond in this compound could be cleaved to generate valuable synthetic intermediates.
Functionalization of the Phenoxy Ring
The phenoxy group in this compound is an activated aromatic system, amenable to electrophilic substitution reactions. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom. This allows for the selective introduction of various functional groups onto the phenoxy ring, further diversifying the molecular scaffold.
Common electrophilic aromatic substitution reactions that can be envisaged for the phenoxy ring include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives.
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid or in a polar solvent would lead to the introduction of halogen atoms at the ortho and para positions.
Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride, the phenoxy ring can be acylated or alkylated. sigmaaldrich.comnih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov This provides a direct route to introduce new carbon-carbon bonds.
The specific reaction conditions, such as the choice of solvent and temperature, can influence the regioselectivity and the extent of substitution.
Table 2: Potential Products of Electrophilic Substitution on the Phenoxy Ring
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromophenyl)-2-(2-nitrophenoxy)ethanone and 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-2-(2,4-dibromophenoxy)ethanone |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-Bromophenyl)-2-(4-acetylphenoxy)ethanone |
Oxidative and Reductive Transformations
Selective Oxidation Reactions
The methylene group alpha to the ketone in this compound is susceptible to oxidation. This α-oxidation can lead to the formation of an α-dicarbonyl compound, specifically 1-(4-bromophenyl)-2-phenoxyethane-1,2-dione. bldpharm.com Various oxidizing agents can be employed for this transformation, and the reaction conditions can be tuned to achieve selectivity. For instance, selenium dioxide is a classic reagent for the oxidation of α-methylene ketones. More modern methods might involve catalytic oxidation using transition metal complexes. This transformation introduces a new reactive handle into the molecule, opening up further synthetic possibilities.
Reduction of the Ketone Functionality
The ketone group is one of the most reactive functionalities in this compound and can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-donating reagents.
A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding secondary alcohol, 1-(4-bromophenyl)-2-phenoxyethanol. guidechem.comnih.gov
Table 3: Reduction of this compound
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Bromophenyl)-2-phenoxyethanol |
The resulting secondary alcohol can be a key intermediate for further synthetic manipulations, including esterification, etherification, or elimination reactions.
Role in Complex Molecule Synthesis and Diversification Strategies
This compound serves as a versatile synthon for the construction of more complex and biologically relevant molecules, particularly heterocyclic compounds. Its inherent reactivity at multiple sites allows for a range of diversification strategies.
One of the most significant applications of α-phenoxy ketones is in the synthesis of benzofurans . The cyclodehydration of this compound, often promoted by strong acids or reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), leads to the formation of 2-aryl- or 3-arylbenzofurans. researchgate.netresearchgate.netnih.govgoogle.comorganic-chemistry.org This intramolecular electrophilic substitution reaction is a powerful tool for constructing this important heterocyclic core, which is present in many natural products and pharmaceuticals.
Furthermore, this compound can be a precursor for the synthesis of flavonoids , another important class of naturally occurring compounds with a wide range of biological activities. nih.govnih.gov The synthesis can proceed through the initial formation of a chalcone-like intermediate, followed by cyclization and oxidation steps to yield the flavonol skeleton. For example, a synthetic strategy could involve the base-catalyzed condensation of this compound with a substituted benzaldehyde, followed by an Algar-Flynn-Oyamada reaction to construct the flavonoid core. The synthesis of 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one, a flavonol with demonstrated cytotoxic activity, highlights the utility of bromophenyl ketones in this area. nih.gov
The presence of the bromine atom on one of the phenyl rings provides an additional site for diversification through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide variety of substituents.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-phenoxyethanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with brominated acetophenone derivatives. A common approach includes coupling phenoxy groups to the ketone via nucleophilic substitution or Ullmann-type reactions. For example, intermediates like 2-bromoacetophenone derivatives are reacted with phenolate anions under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) . Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound (>95% purity) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and APEX2/SAINT (for data collection) provides definitive structural confirmation, including bond angles and torsion parameters .
- NMR spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ resolve aromatic proton splitting patterns and confirm substitution positions (e.g., bromophenyl vs. phenoxy groups) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (291.14 g/mol) and isotopic patterns consistent with bromine .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The para-bromine on the phenyl ring enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the phenoxy group can reduce reaction rates. Computational studies (DFT) suggest that electron-withdrawing effects from bromine lower the LUMO energy, favoring nucleophilic attack at the ketone carbonyl .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational modeling predictions for this compound?
Discrepancies often arise in torsional angles (e.g., phenoxy group orientation) or crystal packing. To address this:
- Cross-validate SC-XRD data (e.g., C–C bond lengths: 1.48–1.52 Å ) with DFT-optimized geometries using software like Gaussian or ORCA.
- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O contacts) that may deviate from gas-phase models .
- Use SHELX’s TWIN and BASF commands to refine disordered crystallographic regions .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. How does the phenoxy group’s electronic environment impact the compound’s biological interactions?
The phenoxy moiety’s electron-donating resonance effects stabilize charge-transfer complexes with biomolecular targets (e.g., enzymes or receptors). In pharmacological studies, this group enhances binding affinity to kinase domains, as observed in analogues with IC₅₀ values <10 μM . Competitive assays (e.g., fluorescence polarization) quantify these interactions, while molecular docking (AutoDock Vina) identifies key hydrophobic pockets .
Q. What methodologies address batch-to-batch variability in synthetic yields?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Design of experiments (DoE) : Response surface methodology optimizes parameters (temperature, catalyst loading).
- Quality control : HPLC-PDA (C18 column, 70:30 MeOH/H₂O) ensures consistent purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
